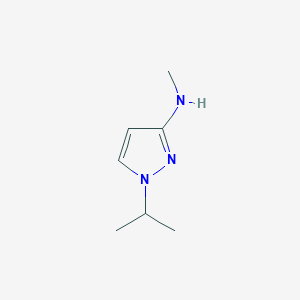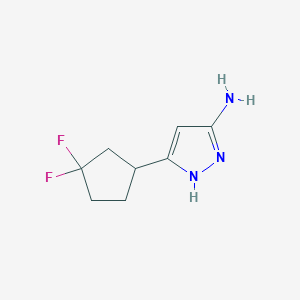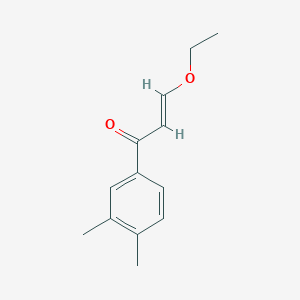
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3,4-dimethylphenyl group and an ethoxy group attached to the prop-2-en-1-one backbone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylacetophenone and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino derivatives, thioethers.
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of biologically active molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable lead compound for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
作用機序
The biological activity of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, resulting in anti-inflammatory and anticancer effects.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-3-ethoxyprop-2-en-1-one: Similar structure but with methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone group.
Uniqueness: 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(E)-1-(3,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3/b8-7+ |
InChIキー |
XFURSVLKIILRHQ-BQYQJAHWSA-N |
異性体SMILES |
CCO/C=C/C(=O)C1=CC(=C(C=C1)C)C |
正規SMILES |
CCOC=CC(=O)C1=CC(=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
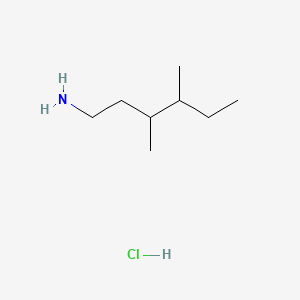


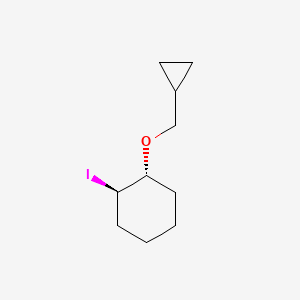

![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)
